![molecular formula C11H24O2 B14306087 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol CAS No. 113271-61-7](/img/structure/B14306087.png)
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with 4-methylpentan-2-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of one alcohol reacts with the hydroxyl group of the other, forming an ether bond and releasing water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the etherification process.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Different alcohols depending on the reaction conditions.
科学研究应用
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other complex organic compounds.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The ether linkage in the compound can be cleaved by enzymatic action, resulting in the release of alcohols that can further participate in metabolic pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropan-1-ol: A simpler alcohol with similar structural features but lacking the ether linkage.
4-Methylpentan-2-ol: Another alcohol that shares the methylpentyl group but does not have the additional ether linkage.
Uniqueness
2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is unique due to its ether linkage, which imparts different chemical properties compared to its similar compounds
属性
CAS 编号 |
113271-61-7 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(4-methylpentan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)6-10(3)13-8-11(4,5)7-12/h9-10,12H,6-8H2,1-5H3 |
InChI 键 |
BFNYGIAXHGRTQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OCC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


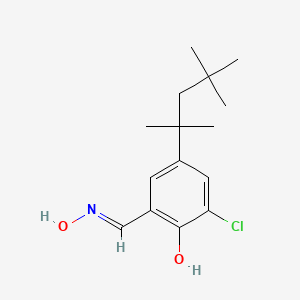

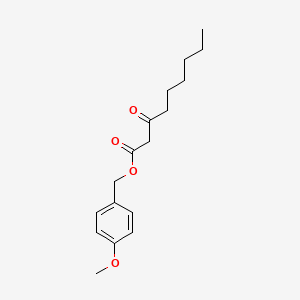
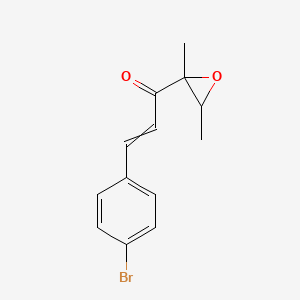
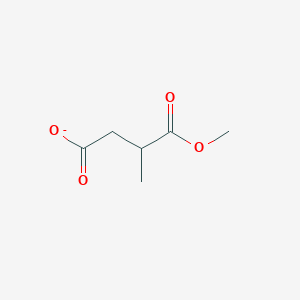
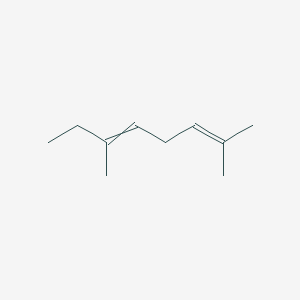
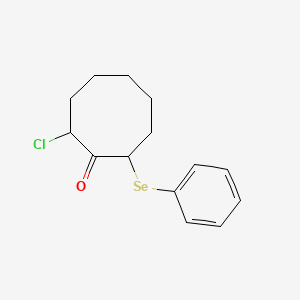

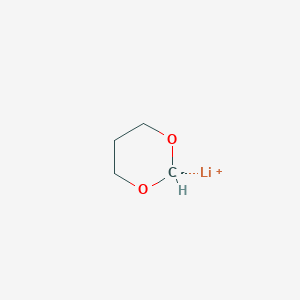
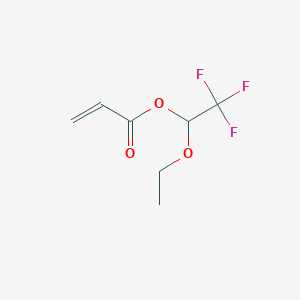
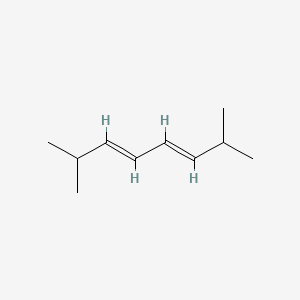
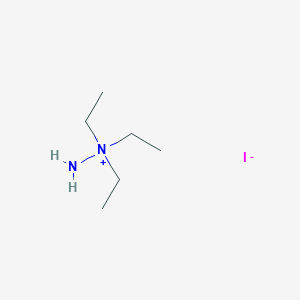
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

